molecular formula C12H6Cl2NNaO2 B12438128 Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate

Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate

Cat. No.: B12438128
M. Wt: 290.07 g/mol
InChI Key: FHLDWQLHDYCXKI-UHFFFAOYSA-M
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Description

Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate is a chemical compound with the molecular formula C12H6Cl2NNaO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate typically involves the reaction of 2,6-dichlorophenol with indophenol in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the compound is produced by extracting the dye with water, followed by extraction with aqueous sodium bicarbonate. The sodium salt of the dye is then precipitated by adding sodium chloride, filtered, washed with dilute sodium chloride solution, and dried .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of different oxidized species, while substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through its redox properties. It acts as an electron acceptor or donor, depending on the specific conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorophenolindophenol sodium salt hydrate
  • Sodium 2,5-dichloroindophenoxide hydrate
  • Tillmans reagent

Uniqueness

Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate is unique due to its specific redox properties and its ability to act as a versatile reagent in various scientific and industrial applications. Its stability and reactivity under different conditions make it a valuable compound for research and practical uses .

Properties

Molecular Formula

C12H6Cl2NNaO2

Molecular Weight

290.07 g/mol

IUPAC Name

sodium;2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate

InChI

InChI=1S/C12H7Cl2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,17H;/q;+1/p-1

InChI Key

FHLDWQLHDYCXKI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)[O-])Cl.[Na+]

Origin of Product

United States

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